(5-{[(2-Ethoxyethyl)amino]methyl}furan-2-yl)methanol
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Overview
Description
(5-{[(2-Ethoxyethyl)amino]methyl}furan-2-yl)methanol is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.24 g/mol . This compound features a furan ring substituted with an ethoxyethylamino group and a hydroxymethyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-{[(2-Ethoxyethyl)amino]methyl}furan-2-yl)methanol typically involves the reaction of furan derivatives with ethoxyethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the compound with high purity suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(5-{[(2-Ethoxyethyl)amino]methyl}furan-2-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The ethoxyethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield furan-2-carboxylic acid, while reduction can produce furan-2-ylmethanol .
Scientific Research Applications
(5-{[(2-Ethoxyethyl)amino]methyl}furan-2-yl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-{[(2-Ethoxyethyl)amino]methyl}furan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (5-{[(2-Methoxyethyl)amino]methyl}furan-2-yl)methanol
- (5-{[(2-Propoxyethyl)amino]methyl}furan-2-yl)methanol
- (5-{[(2-Butoxyethyl)amino]methyl}furan-2-yl)methanol
Uniqueness
(5-{[(2-Ethoxyethyl)amino]methyl}furan-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxyethylamino group and hydroxymethyl group allows for diverse chemical modifications and applications, making it a valuable compound in various fields .
Properties
Molecular Formula |
C10H17NO3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
[5-[(2-ethoxyethylamino)methyl]furan-2-yl]methanol |
InChI |
InChI=1S/C10H17NO3/c1-2-13-6-5-11-7-9-3-4-10(8-12)14-9/h3-4,11-12H,2,5-8H2,1H3 |
InChI Key |
QTCSKGGWTQFKFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNCC1=CC=C(O1)CO |
Origin of Product |
United States |
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